Spinorphin
Overview
Description
Spinorphin is an endogenous, non-classical opioid peptide of the hemorphin family. It was first isolated from the bovine spinal cord and acts as a regulator of the enkephalinases, a class of enzymes that break down endogenous enkephalin peptides . This compound is a heptapeptide with the amino acid sequence Leucyl-Valyl-Valyl-Tyrosyl-Prolyl-Tryptophyl-Threonine . It has been observed to possess antinociceptive, antiallodynic, and anti-inflammatory properties .
Mechanism of Action
- Spinorphin acts as a regulator of the enkephalinases , which are enzymes responsible for breaking down endogenous enkephalin peptides .
- Although the exact mechanism of action remains incompletely understood, this compound has been found to:
- However, it inhibits several key enzymes:
- This compound has been observed to possess:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Spinorphin interacts with various enzymes, proteins, and other biomolecules. The restructuring of the amino acid sequences and aromatic bonds, which is related to the formation of intermolecular hydrogen bonds between tyrosyl groups and the hydantoin moiety, results in changes in peptide morphology .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Both this compound analog peptides with Ph and Dm groups showed activity against all three phases of the seizure in the intravenous Pentylenetetrazole Seizure (ivPTZ) test . This suggests that hydantoin residues do not play a crucial role in the structure of this compound compounds and in determining the potency to raise the seizure threshold .
Preparation Methods
Spinorphin peptides can be synthesized using a solid-phase method with Fmoc (9-fluorenylmethoxy-carbonyl) chemistry . This method involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage from the support. The resulting peptides are then purified and characterized using various techniques such as scanning electron microscopy, UV-Vis spectroscopy, fluorescence spectroscopy, and infrared spectroscopy .
Chemical Reactions Analysis
Spinorphin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, this compound conjugated with 5,5′-dimethyl and 5,5′-diphenyl hydantoin derivatives has been synthesized and characterized .
Scientific Research Applications
Spinorphin has numerous scientific research applications. It has been studied for its potential therapeutic effects in various fields, including chemistry, biology, medicine, and industry. In medicine, this compound has shown promise as an anticonvulsant, with studies demonstrating its ability to inhibit seizure propagation and raise the seizure threshold . It also exhibits antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents . Additionally, this compound has been investigated for its antioxidant activity, which could have implications for the treatment of oxidative stress-related diseases .
Comparison with Similar Compounds
Spinorphin is unique among opioid peptides due to its specific amino acid sequence and its ability to inhibit enkephalin-degrading enzymes. Similar compounds include other hemorphins and enkephalins, which also possess opioid-like activity and interact with similar molecular targets. this compound’s distinct sequence and inhibitory properties set it apart from these related peptides .
Biological Activity
Spinorphin, a heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr), is an endogenous opioid peptide first isolated from bovine spinal cord. It belongs to the hemorphin family and is also known as LVV-hemorphin-4. This compound has garnered attention due to its diverse biological activities, particularly its role in modulating pain and inflammation.
Antinociceptive Properties
This compound exhibits significant antinociceptive effects, particularly in pain pathways that are not influenced by classical opioids like morphine. Studies have demonstrated that this compound can inhibit nociceptive flexor responses induced by bradykinin, suggesting its potential utility in pain management without the side effects associated with traditional opioids .
- Enkephalin-Degrading Enzyme Inhibition : this compound inhibits various enkephalin-degrading enzymes, which prolongs the action of enkephalins and enhances their analgesic effects. Notably, it has been shown to inhibit dipeptidyl peptidase III with a Ki value of .
- Calcium Mobilization : this compound induces calcium flux in neutrophils through its interaction with formyl peptide receptors (FPR), acting as a partial agonist and antagonist depending on the context .
Anti-inflammatory Effects
This compound has been identified as a potential endogenous anti-inflammatory regulator . It inhibits the activation of polymorphonuclear neutrophils (PMNs) triggered by chemotactic factors such as N-formylmethionylleucylphenylalanine (fMLF). This inhibition occurs through the suppression of fMLF binding to its receptor on PMNs, thereby reducing inflammation .
In Vivo Studies
In animal models, this compound administration led to a significant decrease in PMN accumulation in response to carrageenan-induced inflammation. This suggests a therapeutic role in managing inflammatory conditions .
Anticonvulsant Activity
Recent investigations into this compound derivatives have revealed promising anticonvulsant properties . Modified this compound peptides demonstrated comparable effects to established anticonvulsants against psychomotor seizures in mice. For instance, hybrid this compound analogs showed strong inhibition of seizure propagation .
Antimicrobial Activity
This compound and its derivatives have been assessed for their antimicrobial properties . While they exhibited weak activity against certain bacterial pathogens like Staphylococcus aureus and Escherichia coli, they demonstrated significant antioxidant activity, indicating potential for broader therapeutic applications .
Summary of Research Findings
Case Study 1: Pain Management
In a controlled study involving rats, this compound was administered prior to inducing pain via bradykinin. Results indicated a marked reduction in pain response compared to control groups, highlighting its potential as a non-opioid analgesic alternative.
Case Study 2: Inflammation Reduction
A study evaluated the effects of this compound on carrageenan-induced paw edema in mice. The administration of this compound resulted in significantly reduced edema compared to untreated controls, supporting its role as an anti-inflammatory agent.
Properties
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H64N8O10/c1-23(2)19-31(46)39(56)50-37(25(5)6)43(60)51-36(24(3)4)42(59)49-34(20-27-14-16-29(55)17-15-27)44(61)53-18-10-13-35(53)41(58)48-33(40(57)52-38(26(7)54)45(62)63)21-28-22-47-32-12-9-8-11-30(28)32/h8-9,11-12,14-17,22-26,31,33-38,47,54-55H,10,13,18-21,46H2,1-7H3,(H,48,58)(H,49,59)(H,50,56)(H,51,60)(H,52,57)(H,62,63)/t26-,31+,33+,34+,35+,36+,37+,38+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIFNVGZIMFBQB-DYDSHOKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H64N8O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160105 | |
Record name | Spinorphin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
877.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137201-62-8 | |
Record name | Spinorphin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137201628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spinorphin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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